3-Amino-2-(Phenylethynyl)pyridine 3-Amino-2-(Phenylethynyl)pyridine
Brand Name: Vulcanchem
CAS No.: 288254-71-7
VCID: VC3939379
InChI: InChI=1S/C13H10N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,14H2
SMILES: C1=CC=C(C=C1)C#CC2=C(C=CC=N2)N
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

3-Amino-2-(Phenylethynyl)pyridine

CAS No.: 288254-71-7

Cat. No.: VC3939379

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(Phenylethynyl)pyridine - 288254-71-7

Specification

CAS No. 288254-71-7
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name 2-(2-phenylethynyl)pyridin-3-amine
Standard InChI InChI=1S/C13H10N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,14H2
Standard InChI Key SKLFLWWXQBYFQR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#CC2=C(C=CC=N2)N
Canonical SMILES C1=CC=C(C=C1)C#CC2=C(C=CC=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-2-(Phenylethynyl)pyridine consists of a pyridine ring substituted with an electron-donating amino group (-NH2_2) at the 3-position and a phenylethynyl group (-C≡C-Ph) at the 2-position. The phenylethynyl group introduces rigidity and conjugation, enhancing the compound’s ability to participate in π-π interactions and metal coordination. The amino group contributes to hydrogen bonding and nucleophilic reactivity, making the molecule a bifunctional scaffold for further derivatization .

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC13H10N2\text{C}_{13}\text{H}_{10}\text{N}_2
Molecular Weight194.23 g/mol
Density1.19 g/cm³
Boiling Point404.3 °C (predicted)
Flash Point227.3 °C
Polar Surface Area (PSA)38.91 Ų
LogP (Partition Coefficient)2.64

The relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis and Manufacturing

Palladium-Catalyzed Sonogashira Coupling

The most efficient synthetic route involves a Sonogashira cross-coupling reaction between 3-amino-2-halopyridine (e.g., 3-amino-2-bromopyridine) and phenylacetylene. This method employs a palladium catalyst (e.g., Pd(CF3_3COO)2_2), a phosphine ligand (PPh3_3), and copper iodide (CuI) in dimethylformamide (DMF) at 100°C . Optimized conditions yield the product in 72–96% efficiency :

3-Amino-2-bromopyridine+PhenylacetyleneCuI, Et3NPd(CF3COO)2,PPh33-Amino-2-(Phenylethynyl)pyridine\text{3-Amino-2-bromopyridine} + \text{Phenylacetylene} \xrightarrow[\text{CuI, Et}_3\text{N}]{\text{Pd(CF}_3\text{COO)}_2, \text{PPh}_3} \text{3-Amino-2-(Phenylethynyl)pyridine}

Key parameters influencing yield include:

  • Catalyst loading: 2.5 mol% Pd(CF3_3COO)2_2 and 5 mol% PPh3_3 .

  • Solvent: DMF enhances reaction kinetics compared to THF or dioxane .

  • Temperature: Reactions at 100°C achieve completion within 3 hours .

Alternative Methods

Copper-free Sonogashira protocols using Pd(CH3_3CN)2_2Cl2_2 and cataCXium A in 2-MeTHF at room temperature have been reported for analogous alkynylpyridines, though yields for this specific compound remain unreported .

Applications in Materials Science

Organic Electronics

The conjugated phenylethynyl-pyridine system enables applications in organic semiconductors and light-emitting diodes (OLEDs). Alkynylpyridines serve as ligands in phosphorescent iridium(III) complexes, enhancing electroluminescence efficiency . For example, 2,6-bis(phenylethynyl)pyridine derivatives exhibit tunable emission spectra for display technologies .

Coordination Chemistry

The amino and alkynyl groups facilitate chelation with transition metals (e.g., Pd, Cu), making the compound a precursor for catalytic complexes. Such complexes are employed in cross-coupling reactions and heterogeneous catalysis .

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